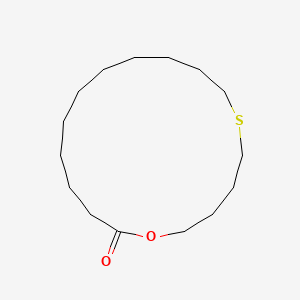
1-Oxa-6-thiacycloheptadecan-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-6-thiacycloheptadecan-17-one is a chemical compound with the molecular formula C15H28O2S . It contains 46 atoms, including 28 hydrogen atoms, 15 carbon atoms, 2 oxygen atoms, and 1 sulfur atom . This compound is known for its unique structure, which includes both oxygen and sulfur atoms within a cyclic framework.
Preparation Methods
The synthesis of 1-Oxa-6-thiacycloheptadecan-17-one can be achieved through various synthetic routes. One common method involves the oxa-Michael addition reaction, which is a type of nucleophilic addition where an oxygen nucleophile adds to an activated alkene . This reaction is often catalyzed by organocatalysts under mild conditions, leading to high yields and stereoselectivity . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-Oxa-6-thiacycloheptadecan-17-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or thiols.
Scientific Research Applications
1-Oxa-6-thiacycloheptadecan-17-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 1-Oxa-6-thiacycloheptadecan-17-one involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors involved in inflammation and cell signaling, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-Oxa-6-thiacycloheptadecan-17-one can be compared with other similar compounds, such as oxa-spirocycles and other sulfur-containing cyclic compounds. These compounds share some structural similarities but differ in their specific chemical properties and applications. For example, oxa-spirocycles are known for their improved water solubility and lower lipophilicity, making them more suitable for certain pharmaceutical applications . Other sulfur-containing cyclic compounds may have different reactivity and biological activities, highlighting the unique properties of this compound .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex molecules and a promising candidate for therapeutic development. Further research is needed to fully explore its potential and to develop new applications for this intriguing compound.
Properties
CAS No. |
1899-05-4 |
|---|---|
Molecular Formula |
C15H28O2S |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-oxa-6-thiacycloheptadecan-17-one |
InChI |
InChI=1S/C15H28O2S/c16-15-11-7-5-3-1-2-4-6-9-13-18-14-10-8-12-17-15/h1-14H2 |
InChI Key |
BFQGVDDCANBDQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCSCCCCOC(=O)CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















